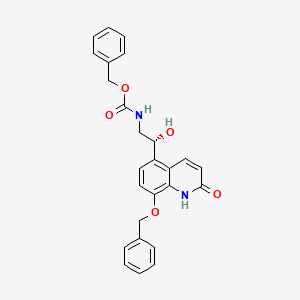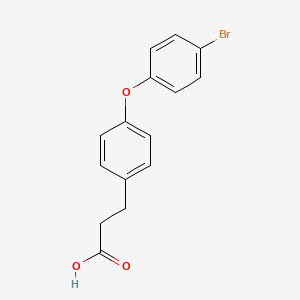![molecular formula C8H14ClNO B11827482 [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,7R)-1-クロロ-3-アザビシクロ[510]オクタン-7-イル]メタノールは、窒素含有環系に塩素原子とヒドロキシル基が結合した二環式化合物です。
準備方法
合成経路と反応条件
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノールの合成は、一般的に以下の手順を踏みます。
二環式環系の形成: 適切な前駆体を含む環化反応によって達成できます。
塩素原子の導入: 塩素化は、制御された条件下でチオニルクロリドまたは五塩化リンなどの試薬を用いて行うことができます。
ヒドロキシル基の付加: ヒドロキシル基は、適切なアルコールまたはヒドロキシル化剤を用いた求核置換反応によって導入することができます。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を含む場合があります。これには、一般的に以下が含まれます。
バッチ式または連続フロー反応器: 温度、圧力、反応時間などの反応パラメーターを制御するため。
精製技術: 蒸留、結晶化、クロマトグラフィーなど、目的の生成物を分離するため。
化学反応の分析
反応の種類
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてカルボニル化合物に変換することができます。
還元: 塩素原子は、水素化リチウムアルミニウムなどの還元剤を用いて水素原子に変換することができます。
置換: 塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、または他の強力な酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または他の還元剤。
置換: 適切な塩基または触媒の存在下でのアミン、チオール、またはアルコキシドなどの求核剤。
形成される主な生成物
酸化: カルボニル化合物の形成。
還元: 脱塩素化生成物の形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究への応用
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノールは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性および生体分子との相互作用について調査されています。
医学: 抗菌活性または抗癌活性などの潜在的な治療効果について探索されています。
工業: 新しい材料の開発、またはさまざまな工業プロセスにおける試薬として使用されます。
科学的研究の応用
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、以下のように作用を発揮する可能性があります。
活性部位への結合: 酵素の活性を阻害または調節します。
受容体との相互作用: シグナル伝達経路を変化させます。
細胞プロセスの阻害: 細胞成分の機能に影響を与えます。
類似化合物との比較
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノールは、以下のような他の類似化合物と比較することができます。
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]エタノール: ヒドロキシル基ではなくエチル基が存在する点が異なります。
[(1R,7R)-1-ブロモ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタノール: 塩素原子ではなく臭素原子が存在する点が異なります。
[(1R,7R)-1-クロロ-3-アザビシクロ[5.1.0]オクタン-7-イル]メタナミン: ヒドロキシル基ではなくアミン基が存在する点が異なります。
これらの比較は、[(1R,7R)-1-クロロ-3-アザビシクロ[51
特性
分子式 |
C8H14ClNO |
|---|---|
分子量 |
175.65 g/mol |
IUPAC名 |
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14ClNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
InChIキー |
KAYQHOSOSYXPDL-SFYZADRCSA-N |
異性体SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Cl)CO |
正規SMILES |
C1CC2(CC2(CNC1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)




![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
